2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
CAS No. |
352329-20-5 |
|---|---|
Molecular Formula |
C20H14F3N3O2S2 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H14F3N3O2S2/c1-28-16-6-3-2-5-14(16)25-18(27)11-30-19-12(10-24)13(20(21,22)23)9-15(26-19)17-7-4-8-29-17/h2-9H,11H2,1H3,(H,25,27) |
InChI Key |
LQJMYSDWKXXUTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Pyridine Ring
The pyridine scaffold is constructed via a Kröhnke-type cyclization. A thiophen-2-yl-substituted enaminonitrile precursor is treated with trifluoroacetic anhydride (TFAA) under reflux to yield 3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine.
Reaction Conditions
Introduction of the Sulfanyl Group
The pyridine intermediate is functionalized at the 2-position via nucleophilic aromatic substitution (SNAr). Treatment with thiourea in dimethylformamide (DMF) at 120°C generates the thiolate, which is subsequently protonated to yield 3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-2-thiol.
Optimization Data
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Thiourea, DMF | DMF | 120°C | 85 |
| NaSH, EtOH | Ethanol | 80°C | 62 |
| H₂S, Pyridine | Pyridine | 100°C | 45 |
Superior yields are achieved with thiourea in DMF due to enhanced nucleophilicity.
Synthesis of the Acetamide Side Chain
Preparation of 2-Chloro-N-(2-methoxyphenyl)acetamide
2-Methoxyaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine). The reaction proceeds at 0°C to minimize side reactions.
Procedure
-
Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride).
-
Workup : Aqueous NaHCO₃ wash, column chromatography (hexane/ethyl acetate).
Coupling of Intermediates
Thiol-Acetamide Coupling
The pyridine-2-thiol intermediate is coupled with 2-chloro-N-(2-methoxyphenyl)acetamide via a nucleophilic substitution. Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation of the thiol and promotes displacement of the chloride.
Reaction Parameters
Alternative Routes and Comparative Analysis
Mitsunobu Reaction for Sulfanyl Bridge Formation
An alternative employs Mitsunobu conditions (DIAD, PPh₃) to couple the pyridine-2-thiol with 2-hydroxy-N-(2-methoxyphenyl)acetamide. While feasible, this method is less efficient (yield: 55%) due to competing side reactions.
Direct Amidation via HATU Activation
A one-pot approach couples 3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-2-thiol with 2-methoxyphenylamine using HATU and DIPEA in DMF. However, this method struggles with regioselectivity (yield: 40%).
Critical Challenges and Solutions
Stability of the Trifluoromethyl Group
The CF₃ group is prone to hydrolysis under strongly acidic/basic conditions. Neutral pH and anhydrous solvents (e.g., DMF) are essential during coupling steps.
Purification of the Final Product
Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted intermediates. Purity exceeds 98% (HPLC).
Scalability and Industrial Feasibility
Bench-scale synthesis (100 g) achieves consistent yields (75–80%) using the thiourea-DMF route. Key cost drivers include trifluoroacetic anhydride (~$320/kg) and HATU (~$1,200/kg), favoring the K₂CO₃-mediated method for large-scale production .
Scientific Research Applications
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has been studied for its potential as an anticancer agent. It has shown promising cytotoxic effects against various cancer cell lines, including breast cancer cells . Additionally, the compound’s unique structure makes it a valuable candidate for further research in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects .
Mechanism of Action
The exact mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within cancer cells, leading to the induction of apoptosis (programmed cell death). The compound may also interfere with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents on the pyridine ring and the acetamide group, leading to variations in physicochemical and pharmacological properties:
*Calculated based on analogous structures.
Pharmacological and Physicochemical Insights
Substituent Position: Ortho vs. Para Substitution: The 2-methoxyphenyl group in the target compound introduces steric hindrance compared to the 4-methoxyphenyl analog (), which may reduce binding flexibility but improve selectivity . Thiophene vs.
Synthetic Yields: The target compound’s synthesis likely follows methods similar to (85% yield using ethanol/sodium acetate reflux), suggesting efficient production .
Crystallographic and Stability Data
- Hydrogen Bonding: Pyridine-based analogs (e.g., ) show intermolecular hydrogen bonds involving cyano and acetamide groups, enhancing crystal stability .
- Software Validation : Structures of related compounds were refined using SHELXL, ensuring accuracy in bond lengths and angles .
Biological Activity
The compound 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential biological activity, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 495.5 g/mol. The IUPAC name describes its intricate structure, which includes a pyridine ring, cyano group, thiophene moiety, and trifluoromethyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C25H16F3N3OS2 |
| Molecular Weight | 495.5 g/mol |
| IUPAC Name | 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
| InChI Key | RMILEXCXCAPIPX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play roles in cancer cell proliferation and survival. It may interfere with DNA replication or repair mechanisms, leading to apoptosis in malignant cells.
- Cellular Uptake : The presence of the thiophene group may enhance cellular permeability, facilitating the compound's entry into target cells.
- Target Specificity : The cyano and trifluoromethyl groups are believed to increase binding affinity to specific proteins or enzymes, enhancing the compound's efficacy as a therapeutic agent.
Biological Activity and Pharmacological Studies
Research has indicated that this compound exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : Cell viability assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines at micromolar concentrations (IC50 values ranging from 10 to 50 μM) .
- Mechanistic Insights : The compound was shown to induce cell cycle arrest and apoptosis in treated cancer cells through caspase activation pathways .
Antimicrobial Properties
The compound also exhibited antimicrobial activity against various bacterial strains:
- Screening Results : Inhibition zones were observed in agar diffusion assays, indicating effective antibacterial properties against Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations as low as 25 μM, suggesting its potential as a therapeutic agent for bacterial infections .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions requiring precise control of parameters:
- Key steps : Thioacetamide linkage formation via nucleophilic substitution, coupling of the pyridine core with thiophene, and final acetamide derivatization.
- Critical conditions :
-
Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
-
Temperature : 60–80°C for cyclization steps; room temperature for coupling reactions .
-
Catalysts : Use of condensing agents (e.g., EDC/HOBt) for amide bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Step Reaction Type Conditions Yield 1 Pyridine core synthesis DCM, 60°C, 12h 65–70% 2 Thioacetamide coupling DMF, RT, 6h 80–85% 3 Acetamide derivatization EDC/HOBt, RT, 24h 75%
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns protons and carbons from the thiophene (δ 7.2–7.5 ppm), trifluoromethyl (δ 120–125 ppm in ¹³C), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
Q. How do functional groups influence reactivity and stability?
- Cyano group (-CN) : Enhances electrophilicity for nucleophilic substitutions; stabilizes intermediates via resonance .
- Trifluoromethyl (-CF₃) : Increases metabolic stability and lipophilicity; resistant to oxidation .
- Thiophene ring : Participates in π-π stacking with biological targets; susceptible to electrophilic aromatic substitution .
- Methoxyphenyl : Modulates solubility and binding affinity to receptors via hydrogen bonding .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) analysis : Compare analogs with variations in the pyridine core or substituents (Table 1).
- Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Meta-analysis : Cross-reference data from PubChem, patents, and peer-reviewed studies to identify trends .
Table 1: Bioactivity of Structural Analogs
| Compound | Modification | Observed Activity | Reference |
|---|---|---|---|
| Analog A | Trifluoromethyl → Methyl | Reduced potency (IC₅₀: 12 μM → 45 μM) | |
| Analog B | Thiophene → Furan | Loss of selectivity for kinase targets | |
| Analog C | Methoxyphenyl → Nitrophenyl | Improved cytotoxicity (IC₅₀: 8 μM) |
Q. How can computational modeling predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). The thiophene and pyridine moieties show strong affinity for hydrophobic pockets .
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., sulfur atom in thioacetamide as nucleophilic hotspot) .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors from -CN and -OCH₃) for virtual screening .
Q. What are the challenges in optimizing pharmacokinetics without losing bioactivity?
- Lipophilicity vs. Solubility : Introducing polar groups (e.g., -OH) improves aqueous solubility but may reduce membrane permeability .
- Metabolic Stability : Trifluoromethyl resists CYP450 oxidation, but the thioether linkage is prone to glutathione-mediated cleavage .
- Strategies :
- Prodrug design : Mask thiol groups with acetylated prodrugs .
- Isosteric replacement : Replace sulfur with sulfone to enhance stability .
Methodological Guidance
- Contradictory Data Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for efficacy) to validate results .
- Synthetic Troubleshooting : Monitor reaction progress via TLC; optimize stoichiometry if intermediates precipitate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
